

Application Note: Bromochloromethane-d2 () in High-Resolution NMR

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Compound of Interest

Compound Name: Bromochloromethane-d2

CAS No.: 3149-74-4

Cat. No.: B121628

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Executive Summary

In the hierarchy of halogenated NMR solvents, **Bromochloromethane-d2** (

) occupies a critical "Goldilocks" niche. While Dichloromethane-d2 (

) is the standard for low-temperature work, its low boiling point (40°C) and high volatility compromise sample concentration stability during long 2D acquisitions. Conversely, Chloroform-d (

) is stable but freezes at -63°C, limiting the study of rapid conformational exchange.

Bromochloromethane-d2 bridges this gap. With a freezing point of -88°C and a boiling point of 68°C, it enables a massive liquid range (156°C window) while maintaining a polarity profile similar to DCM. This guide details the physicochemical profile, handling protocols, and specific use cases for

in drug discovery and dynamic NMR (DNMR).

Physicochemical Profile & NMR Characteristics

The utility of

lies in its physical properties. It is significantly denser than water and most organic solvents, which has implications for sample preparation (it will always be the bottom layer in biphasic

systems).

Table 1: Comparative Solvent Data

| Property | Bromochloromethane-d2 () | Dichloromethane-d2 () | Chloroform-d () |
|-------------------------|---------------------------|------------------------|--------------------|
| Boiling Point | 68.0 °C | 39.6 °C | 61.2 °C |
| Freezing Point | -88.0 °C | -95.0 °C | -63.5 °C |
| Density (25°C) | 1.99 g/mL | 1.36 g/mL | 1.50 g/mL |
| Dielectric Constant () | ~8.5 | 8.93 | 4.81 |
| Residual H Signal | ~5.16 ppm (quintet) | 5.32 ppm (triplet) | 7.26 ppm (singlet) |
| C Solvent Signal | ~40-45 ppm (quintet) | 54.0 ppm (quintet) | 77.2 ppm (triplet) |

“

Technical Insight: The residual proton signal of

appears as a quintet (

Hz) due to the coupling of the remaining proton to two deuterium atoms (spin

). This is distinct from the 1:1:1 triplet of

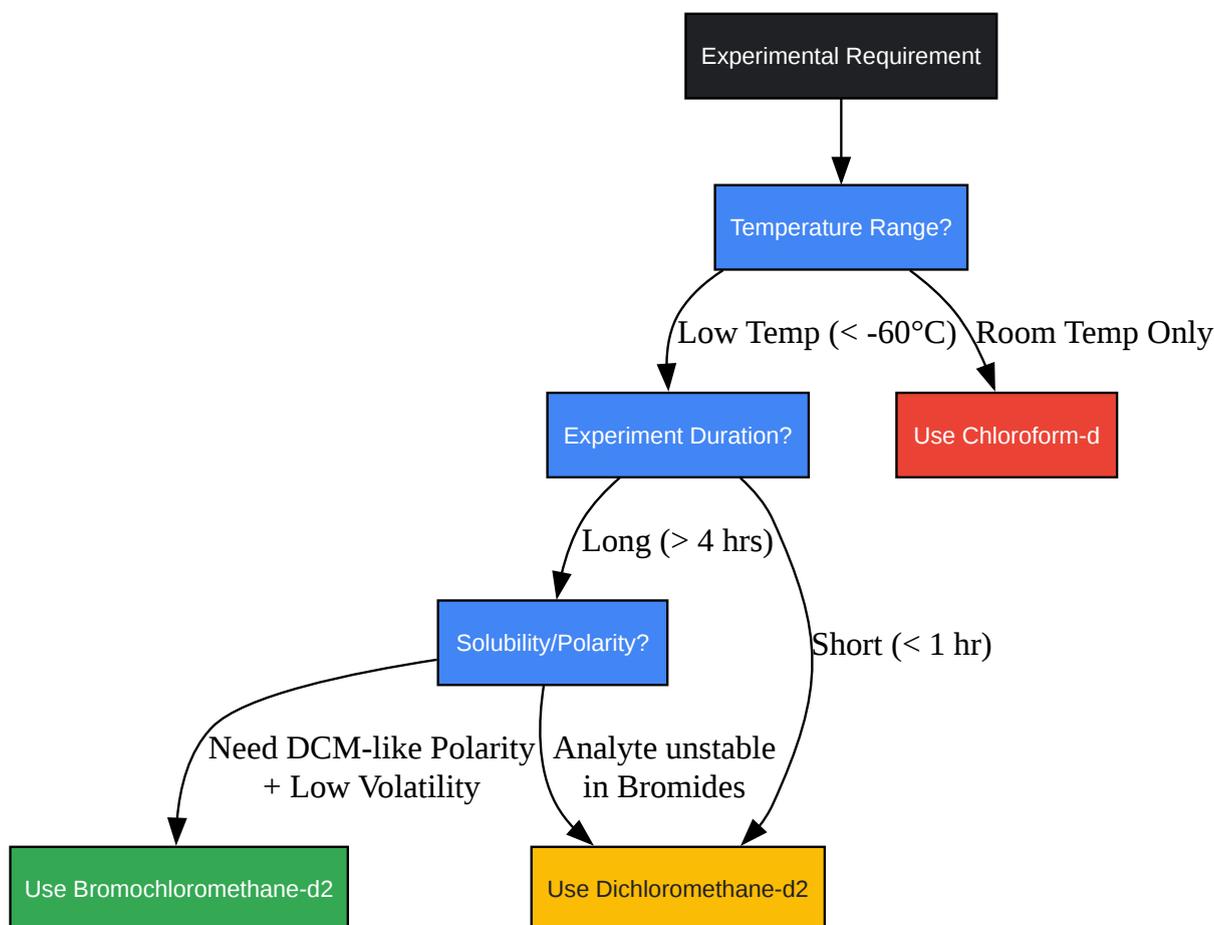
(one D) or the quintet of

.

Critical Application Workflows

Decision Logic: When to Use

Use the following logic flow to determine if **Bromochloromethane-d2** is the superior choice for your experiment.



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Figure 1: Decision matrix for selecting halogenated solvents.

is the preferred choice for long-duration experiments requiring low temperatures.

Experimental Protocols

Protocol A: Low-Temperature Dynamic NMR (DNMR)

Objective: Resolve conformational isomers or restricted rotation barriers (e.g., amide bond rotation, atropisomerism) at -80°C without solvent freezing.

Prerequisites:

- 5mm NMR tube (high precision, J. Young valve recommended to prevent condensation).
- (99.5%+ D).
- Methanol-d4 (for temperature calibration, optional).

Step-by-Step Methodology:

- Sample Preparation: Dissolve 5-20 mg of analyte in 0.6 mL
 - . Filter through a glass wool plug directly into the tube.
 - Why: At -80°C , even microscopic dust particles become nucleation sites for ice or cause magnetic susceptibility distortions.
- Degassing (Critical): Dissolved oxygen is paramagnetic and broadens lines, which is exacerbated by the viscosity increase at low temperatures. Briefly bubble dry or Argon through the sample for 60 seconds.
- Lock & Shim at Room Temp: Establish a stable lock signal. Shim to a linewidth < 1.0 Hz.
- Cooling Phase:
 - Set the VT (Variable Temperature) unit to -40°C . Allow 10 minutes for equilibration.
 - Retune the probe (ATMA/Wobb). The dielectric constant changes with temperature, detuning the probe.
 - Step down to -80°C in 10°C increments, retuning at each step.
- Viscosity Compensation:
 - At -80°C ,

becomes viscous.

and

relaxation times shorten.

- Action: Increase the relaxation delay (D1) by 1.5x compared to room temp.
- Action: Re-shim the Z1 and Z2 gradients manually. Automated shimming (topshim/gradient shimming) often fails at extreme temperatures due to poor signal-to-noise ratio of the deuterium lock.

Protocol B: Self-Validating Chemical Shift Referencing

Since

is not in standard spectrometer libraries (Bruker/Varian/Jeol), you must manually reference the spectrum to ensure accuracy.

- Internal Standard Method (Preferred):
 - Add 0.1% TMS (Tetramethylsilane) to the sample.
 - Calibrate the TMS singlet to 0.00 ppm.
 - Observe the

residual peak. It should appear near 5.16 ppm. Record this value for your specific temperature.
- Substitution Method (If TMS is incompatible):
 - Acquire a ¹H spectrum of the sample.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - Note the spectrometer frequency (SF).[\[1\]](#)
 - Replace the sample with a standard

+ TMS tube.

- Measure the exact offset of the lock frequency.
- Calculation:
.
- Note: This is less accurate due to susceptibility differences between
and
.

Safety & Handling (E-E-A-T)

Warning: Bromochloromethane is a class of haloalkane and shares toxicological profiles with chloroform and carbon tetrachloride.

- Toxicity: It is hepatotoxic (liver damage) and a suspected carcinogen. All handling must occur in a certified chemical fume hood.
- Ozone Depletion: It is a Class I Ozone Depleting Substance. Use is strictly regulated in some jurisdictions for industrial scale, though research quantities are generally exempt. Do not vent to atmosphere. Collect in halogenated waste containers.
- Chemical Compatibility:
 - Avoid: Aluminum and Magnesium powders (risk of violent reaction).
 - Avoid: Strong bases (can eliminate H-Br/H-Cl to form carbenes or explosive mixtures).
 - Compatible: Glass, Teflon (PTFE), and most standard NMR tube caps.

References

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